molecular formula C12H20N4 B11790156 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

Katalognummer: B11790156
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: WTMNGKARIAIETK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a heterocyclic compound that features a piperazine ring attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine and pyridine ring allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C12H20N4

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-(2-methyl-6-piperazin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H20N4/c1-9(13)11-3-4-12(15-10(11)2)16-7-5-14-6-8-16/h3-4,9,14H,5-8,13H2,1-2H3

InChI-Schlüssel

WTMNGKARIAIETK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N2CCNCC2)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.